4-(2-Phenylethoxy)benzoic acid is an organic compound characterized by its aromatic structure, which includes a benzoic acid moiety substituted with a 2-phenylethoxy group. This compound is of interest in various fields of chemistry, particularly in medicinal chemistry and organic synthesis, due to its potential biological activities and applications.
4-(2-Phenylethoxy)benzoic acid belongs to the class of benzoic acids, specifically as a substituted benzoic acid derivative. Its systematic name reflects its structure, indicating the presence of both an ether and an acid functional group.
The synthesis of 4-(2-Phenylethoxy)benzoic acid can be achieved through several methods. One notable approach involves multi-step reactions starting from simpler precursors. A common method includes the following steps:
Technical details regarding reaction conditions, such as temperature, pressure, and catalysts used (e.g., sulfuric acid for esterification), are crucial for optimizing yields and purity .
The molecular structure of 4-(2-Phenylethoxy)benzoic acid can be represented as follows:
The compound features a benzoic acid backbone with an ether linkage to a phenyl group, contributing to its unique chemical properties.
The compound's structural data can be analyzed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography, which provide insights into its spatial arrangement and confirm the presence of functional groups .
4-(2-Phenylethoxy)benzoic acid participates in various chemical reactions typical of carboxylic acids and ethers. Notable reactions include:
Technical details regarding these reactions include optimal temperatures, solvents, and catalysts necessary for efficient transformation .
The mechanism of action for 4-(2-Phenylethoxy)benzoic acid may involve interactions at the molecular level with biological targets. Its potential pharmacological activities could be attributed to:
Data supporting these mechanisms often come from pharmacological studies assessing the compound's efficacy against various biological targets .
Relevant data on these properties can be found in chemical databases and literature .
4-(2-Phenylethoxy)benzoic acid has several applications in scientific research, including:
Research continues to uncover new applications for this compound across various fields .
4-(2-Phenylethoxy)benzoic acid (CAS No. 30762-06-2) is a synthetic aromatic carboxylic acid derivative with the molecular formula C₁₅H₁₄O₃ and a molecular weight of 242.27 g/mol. Its systematic IUPAC name designates the benzoic acid core substituted at the para-position with a 2-phenylethoxy group (–OCH₂CH₂C₆H₅). Key identifiers include:
C1=CC=C(C=C1)CCOC2=CC=C(C=C2)C(=O)O [1] [3] FRQLEOHJRISXFC-UHFFFAOYSA-N [1] C1=CC=C(C=C1)CCOC2=CC=C(C=C2)C(=O)O [1] The compound’s acidic properties stem from its carboxylic acid group, with a predicted pKa of ~4–5. This is slightly higher than unsubstituted benzoic acid (pKa 4.17) due to the electron-donating nature of the phenylethoxy substituent, which destabilizes the carboxylate anion [1] [5].
Table 1: Key Identifiers of 4-(2-Phenylethoxy)benzoic Acid
| Property | Value |
|---|---|
| CAS No. | 30762-06-2 |
| Molecular Formula | C₁₅H₁₄O₃ |
| Molecular Weight | 242.27 g/mol |
| IUPAC Name | 4-(2-phenylethoxy)benzoic acid |
| SMILES | C1=CC=C(C=C1)CCOC2=CC=C(C=C2)C(=O)O |
| InChIKey | FRQLEOHJRISXFC-UHFFFAOYSA-N |
This compound belongs to a broader class of benzoic acid derivatives functionalized with aryl-alkyl groups. Its structure integrates two aromatic systems:
Unlike esters (e.g., 2-phenylethyl benzoate, derived from benzoic acid and 2-phenylethanol) [4], 4-(2-phenylethoxy)benzoic acid retains a free carboxylic acid. This allows it to undergo reactions typical of benzoic acids (e.g., esterification, amidation) while the ether linkage provides stability against hydrolysis under physiological conditions [1] [6]. Compared to ortho-substituted analogs like 2-(2-phenylethyl)benzoic acid (CAS 4890-85-1) [8], the para-substitution minimizes steric hindrance, enhancing crystallinity and altering physicochemical behaviors such as melting point and solubility [1] [3].
Table 2: Structural Comparison with Related Benzoic Acid Derivatives
| Compound | Key Structural Feature | Functional Group |
|---|---|---|
| 4-(2-Phenylethoxy)benzoic acid | para-substituted ether linkage | Carboxylic acid, Ether |
| Benzoic acid | Unsubstituted | Carboxylic acid |
| 2-Phenylethyl benzoate | Ester of benzoic acid/2-phenylethanol | Ester |
| 4-Benzoylbenzoic acid | Ketone linkage at para-position | Carboxylic acid, Ketone |
Early routes to substituted benzoic acids relied on hydrolysis of benzotrichlorides or Grignard carboxylation of bromobenzenes [5] [7]. However, these methods faced limitations in regioselectivity and byproduct formation. The synthesis of 4-(2-phenylethoxy)benzoic acid evolved through:
Table 3: Historical Developments in Benzoic Acid Derivative Synthesis
| Era | Method | Advantage | Limitation |
|---|---|---|---|
| Pre-1950s | Benzotrichloride hydrolysis | Simple starting materials | Chlorinated byproducts |
| 1960s–1980s | Grignard carboxylation | Regioselective functionalization | Air/moisture sensitivity |
| 1990s–Present | Toluene catalytic oxidation | Scalability, high purity | Requires specialized catalysts |
Current research explores microdroplet electrospray techniques for decarboxylation (as demonstrated for benzoic acid-to-phenol conversion), suggesting future synthetic innovations [7].
CAS No.: 88192-98-7
CAS No.: 15834-10-3
CAS No.:
CAS No.: 45233-43-0
CAS No.:
CAS No.: